REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=O)[NH:9][CH:10]=[N:11]2)=[CH:6][C:5]=1[O:15][CH3:16])[CH3:2].O=P(Cl)(Cl)[Cl:19]>C1(C)C=CC=CC=1>[Cl:19][C:8]1[C:7]2[C:12](=[CH:13][C:4]([O:3][CH2:1][CH3:2])=[C:5]([O:15][CH3:16])[CH:6]=2)[N:11]=[CH:10][N:9]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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It was concentrated under reduced pressure to dryness
|
Type
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ADDITION
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Details
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To it was added CH2Cl2 and it
|
Type
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WASH
|
Details
|
was washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.254 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |